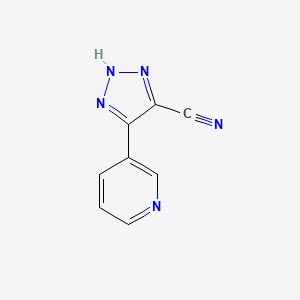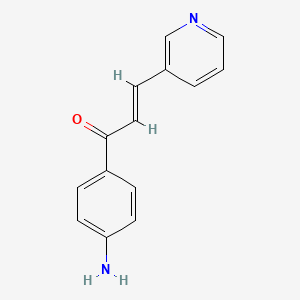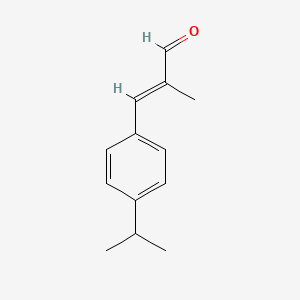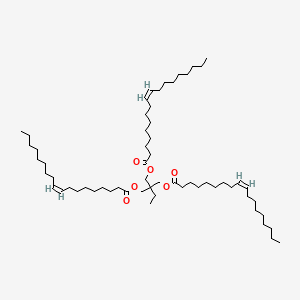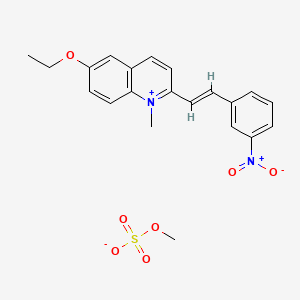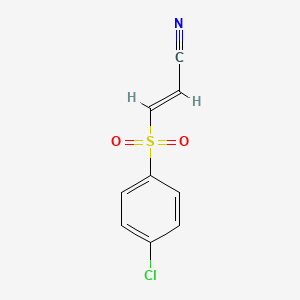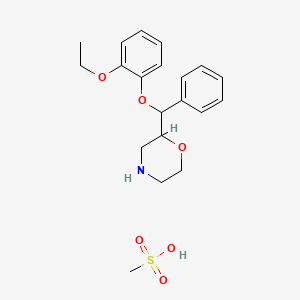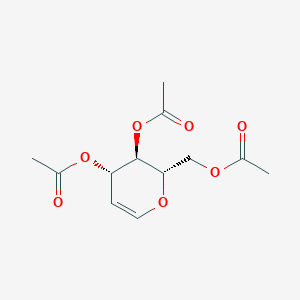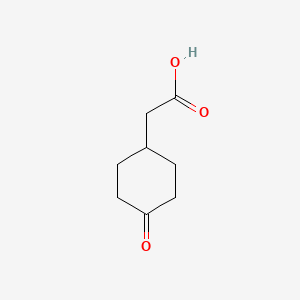
4-オキソシクロヘキシル酢酸
概要
説明
2-(4-Oxocyclohexyl)acetic acid is an organic compound with the molecular formula C8H12O3 It is characterized by a cyclohexane ring with a ketone group at the fourth position and an acetic acid moiety attached to the second position
科学的研究の応用
2-(4-Oxocyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
Target of Action
It is known that the compound is involved in biocatalytic processes
Mode of Action
It is known to be involved in the Baeyer-Villiger reaction, which occurs via a bicyclic Criegee intermediate . This intermediate fragments with stereoelectronic control, as evidenced by product analysis . More research is needed to fully understand the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
The compound is involved in the Baeyer-Villiger reaction, which is a part of various biochemical pathways . The reaction of 2-(4-oxocyclohexyl)acetic Acid occurs via a bicyclic Criegee intermediate, which fragments with stereoelectronic control
生化学分析
Biochemical Properties
2-(4-Oxocyclohexyl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the Baeyer-Villiger oxidation reaction, where it acts as a substrate for Baeyer-Villiger monooxygenases. These enzymes catalyze the insertion of an oxygen atom into the carbon-carbon bond adjacent to the ketone group, converting the ketone into an ester . Additionally, 2-(4-Oxocyclohexyl)acetic acid can interact with ene-reductases, which catalyze the reduction of the carbonyl group, leading to the formation of alcohols .
Cellular Effects
2-(4-Oxocyclohexyl)acetic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression. It also impacts cellular metabolism by altering the flux through metabolic pathways, such as the citric acid cycle . These effects can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 2-(4-Oxocyclohexyl)acetic acid involves its interactions with specific biomolecules. The compound can bind to enzymes and inhibit or activate their activity. For instance, it can act as an inhibitor of certain dehydrogenases, preventing the oxidation of substrates and altering metabolic flux . Additionally, 2-(4-Oxocyclohexyl)acetic acid can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Oxocyclohexyl)acetic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2-(4-Oxocyclohexyl)acetic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(4-Oxocyclohexyl)acetic acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and promoting cell proliferation . At high doses, it can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
2-(4-Oxocyclohexyl)acetic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as Baeyer-Villiger monooxygenases and ene-reductases, leading to the formation of esters and alcohols . The compound can also influence the citric acid cycle by altering the levels of intermediates and affecting the overall metabolic flux . These interactions can have significant effects on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 2-(4-Oxocyclohexyl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can also bind to proteins, which can influence its localization and accumulation within cells .
Subcellular Localization
2-(4-Oxocyclohexyl)acetic acid is localized to specific subcellular compartments, which can affect its activity and function. The compound can be targeted to organelles such as mitochondria and the endoplasmic reticulum through specific targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular function.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-oxocyclohexyl)acetic acid typically involves the oxidation of cyclohexanone derivatives. One common method is the Baeyer-Villiger oxidation of 2-(2-oxocyclohexyl)acetic acid, which proceeds via a Criegee intermediate . The reaction conditions often include the use of peracids such as m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of 2-(4-oxocyclohexyl)acetic acid may involve large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the Baeyer-Villiger oxidation makes it suitable for industrial applications, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions: 2-(4-Oxocyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The acetic acid moiety can participate in esterification reactions.
Common Reagents and Conditions:
Oxidation: Peracids such as m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alcohols in the presence of a catalyst.
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Esters and other substituted derivatives.
類似化合物との比較
- 2-(2-Oxocyclohexyl)acetic acid
- 4-Oxocyclohexaneacetic acid
- Cyclohexaneacetic acid derivatives
Comparison: 2-(4-Oxocyclohexyl)acetic acid is unique due to the position of the ketone group on the cyclohexane ring, which can influence its reactivity and interactions with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
特性
IUPAC Name |
2-(4-oxocyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAWBDIRCFFJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432781 | |
| Record name | 2-(4-oxocyclohexyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52263-23-7 | |
| Record name | 2-(4-oxocyclohexyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-oxocyclohexyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

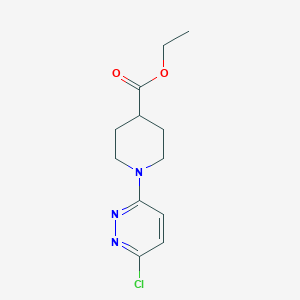



![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)
